(2R)-2-(Boc-amino)dodecanoic acid
Overview
Description
(2R)-2-(Boc-amino)dodecanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions.
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is widely used to protect amines . This suggests that the compound might interact with proteins or enzymes that contain amine groups.
Mode of Action
The compound, also known as (2R)-2-(Boc-amino)dodecanoic acid, functions as a protecting group for amines. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), through a process involving protonation of the carbonyl oxygen and cleavage of the tert-butyl group .
Biochemical Pathways
The protection and deprotection of amine functional groups play a significant role in organic synthesis . Therefore, it can be inferred that this compound might be involved in various biochemical pathways where amine groups need to be protected during reactions.
Pharmacokinetics
The boc group is known to be removed easily under mild conditions , which might impact the compound’s bioavailability.
Result of Action
The primary result of the action of this compound is the protection of amine groups during chemical reactions. By protecting these groups, the compound allows for transformations of other functional groups . After the reactions, the Boc group can be removed, revealing the original amine group .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA) . Therefore, the pH of the environment can significantly influence the compound’s action. Additionally, temperature might also play a role, as some deprotection methods can involve high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Boc-amino)dodecanoic acid typically involves the protection of the amino group of dodecanoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process may involve continuous flow reactors and the use of heterogeneous catalysts to improve efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Boc-amino)dodecanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid in dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling: Carbodiimides like EDCI or DCC in the presence of a base like N-methylmorpholine.
Major Products
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Alcohol: Reduction of the carboxylic acid group.
Peptides: Formation of peptide bonds with other amino acids.
Scientific Research Applications
(2R)-2-(Boc-amino)dodecanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: Employed in the synthesis of functionalized materials for use in nanotechnology and other advanced materials
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(Boc-amino)undecanoic acid
- (2R)-2-(Boc-amino)octanoic acid
- (2R)-2-(Boc-amino)hexanoic acid
Uniqueness
Compared to similar compounds, (2R)-2-(Boc-amino)dodecanoic acid offers a longer carbon chain, which can influence its hydrophobicity and reactivity. This makes it particularly useful in the synthesis of longer peptides and in applications where increased hydrophobic interactions are desired .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABHIWVVZRYJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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